高氯酸钕(3+)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

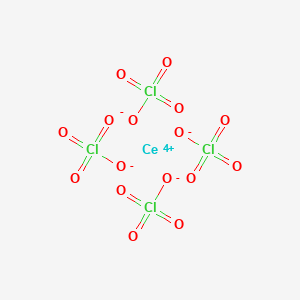

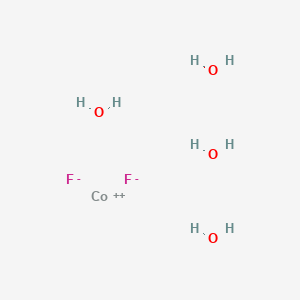

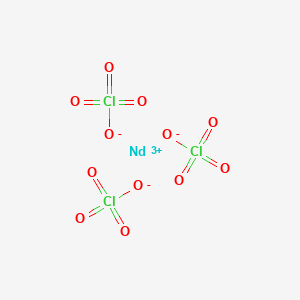

Neodymium(III) perchlorate is an inorganic compound. It is a salt of neodymium and perchloric acid with the chemical formula of Nd(ClO4)3 . It is soluble in water, forming purple-pink, hydrated crystals .

Synthesis Analysis

Complexes of praseodymium (III) and neodymium (III) ions with Schiff-base camphor and 4-aminobenzoic acid (BA) have been prepared and characterized . The complexes are found of the type Ln(ClO4)3(BA)3, Ln(ClO4)3(BA)2DMSO, where Ln = Pr and Nd .Molecular Structure Analysis

Neodymium(III) perchlorate forms pale purple crystals when in its anhydrous form . It forms crystals Nd(ClO4)3·nH2O, where n = 4, 4.5 are purple-pink crystals, and n = 6 forms pale pink to lavender crystals .Chemical Reactions Analysis

Perchlorate has been found in groundwater and in surface waters in several western states, including the Colorado River . Concentrations ranging from 8 ng mL–1 to 3.7 mg mL–1 have been measured . The extensive use of Colorado River water in this region and the proximity of some of these sites to the river have heightened the concern .Physical And Chemical Properties Analysis

Neodymium(III) perchlorate has a molar mass of 442.5929 g/mol (anhydrate), 514.65402 g/mol (tetrahydrate), 523.66166 g/mol (4.5 hydrate), 550.68458 g/mol (hexahydrate) . It has a density of 3.33 g/cm³ (anhydrate) . It is soluble in water .科学研究应用

Application in the Field of Inorganic Chemistry

Neodymium(III) perchlorate is an inorganic compound. It is a salt of neodymium and perchloric acid with the chemical formula of Nd(ClO4)3 . It is soluble in water, forming purple-pink, hydrated crystals .

Method of Application

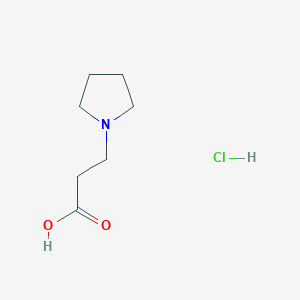

Neodymium(III) perchlorate can form compounds with hydrazine, such as Nd(ClO4)3·6N2H4·4H2O which is a small white crystal that is soluble in water, methanol, ethanol and acetone, and insoluble in toluene, with a density of 2,3271 g/cm³ at 20 °C .

Results or Outcomes

The resulting compound forms small white crystals that are soluble in water, methanol, ethanol, and acetone, and insoluble in toluene .

Application in the Field of Optoelectronic Materials

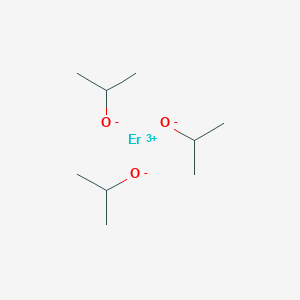

Neodymium(III) perchlorate has been used in the preparation of complexes of phosphine oxides .

Method of Application

Two three-dimensional frameworks composed of doubly interpenetrating networks of the same topology but different stereoisomeric structures have been constructed from self-assembly of the chiral building block, Δ- or Λ- [Nd(ntb)2]3+ .

Results or Outcomes

The resulting complexes of phosphine oxides have been used in the preparation of three-dimensional frameworks .

Application in the Field of Alkaline Salts

Neodymium(III) perchlorate can form alkaline salts, with the general formula of Nd(OH)x(ClO4)3−x .

Method of Application

The salt with x = 1.5 (saturated with 5 water atoms) is a light purple crystal with a density of 2.88 g/cm³ .

Results or Outcomes

The resulting alkaline salt is a light purple crystal with a density of 2.88 g/cm³ .

Application in the Field of Pyrotechnics

Perchlorates are commonly used within the pyrotechnics industry .

Method of Application

Neodymium Perchlorate is generally immediately available in most volumes. High purity, submicron and nanopowder forms may be considered .

Results or Outcomes

Perchlorates are both naturally occurring and manufactured .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as oxidizing liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

属性

IUPAC Name |

neodymium(3+);triperchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Nd/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKMAYJLXKBOER-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Nd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3NdO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neodymium(3+) perchlorate | |

CAS RN |

13498-06-1 |

Source

|

| Record name | Neodymium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013498061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)